Polyacrylonitrile

描述

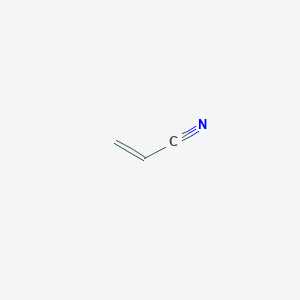

Structure

2D Structure

3D Structure

属性

IUPAC Name |

prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2CCHCN, Array, H2C(CH)CN, C3H3N | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acrylonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acrylonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29436-44-0, 50940-39-1, 25014-41-9 | |

| Record name | 2-Propenenitrile, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29436-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020029 | |

| Record name | Acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.] | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/31 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7% | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/31 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid | |

CAS No. |

107-13-1, 25014-41-9, 63908-52-1 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylonitrile-results-aegl-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1U0D42PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Polymerization Methodologies and Mechanistic Studies of Polyacrylonitrile

Conventional Polymerization Techniques for Polyacrylonitrile Synthesis

Conventional methods for synthesizing PAN often involve radical polymerization in various media, including solution, suspension, and precipitation polymerization. Aqueous precipitation polymerization is particularly relevant for PAN synthesis because the resulting polymer is insoluble in both the acrylonitrile (B1666552) monomer and water, causing it to precipitate out of the reaction medium as it forms alfa-chemistry.comresearchgate.net. This heterogeneous nature significantly influences the polymerization kinetics and the morphology of the resulting polymer particles tandfonline.com.

Aqueous Precipitation Polymerization Mechanisms and Kinetics

Aqueous precipitation polymerization of acrylonitrile (AN) is a complex heterogeneous process. The polymerization is initiated in the aqueous phase, where the monomer has limited solubility. As polymer chains grow, they reach a critical length at which they become insoluble in the aqueous medium and precipitate, forming polymer particles alfa-chemistry.comresearchgate.net. These particles then become the primary sites for further polymerization, as they can absorb monomer from the aqueous phase. The kinetics of this process are influenced by factors such as monomer concentration, initiator concentration, and temperature tandfonline.comekb.eg. Apparent kinetic equations have been determined for different initiation systems, highlighting the dependence of the polymerization rate on the concentrations of monomer and initiator tandfonline.com.

Initiator systems play a crucial role in initiating the radical polymerization of acrylonitrile in aqueous media. Water-soluble initiators are typically used to generate free radicals in the aqueous phase, which then initiate the polymerization of dissolved acrylonitrile monomer alfa-chemistry.com.

Ammonium (B1175870) persulfate (APS) is a common water-soluble thermal initiator used in the aqueous polymerization of acrylonitrile. Upon heating, persulfate ions decompose to generate sulfate (B86663) anion radicals, which can initiate polymerization mdpi.comasianpubs.org.

Redox initiating systems, which combine an oxidant and a reducing agent, are also widely used, particularly for polymerization at lower temperatures (e.g., 30-50 °C). These systems have lower decomposition activation energies compared to thermal initiators like APS alone alfa-chemistry.com. A common redox system involves the reduction of persulfates (such as APS) by reducing agents like sulfites (e.g., sodium bisulfite) or ferrous salts (e.g., ferrous sulfate) acs.org. For instance, the APS/sodium bisulfite system can generate sulfate anion radicals and other radical species, effectively initiating polymerization at milder temperatures acs.orgresearchgate.net. The APS/ferrous sulfate system is another example of a redox couple used to generate radicals wikipedia.orgamericanelements.comamericanelements.com.

The concentration of the initiator significantly impacts both the polymerization yield and the molecular weight of the resulting PAN. Generally, increasing the initiator concentration leads to a higher concentration of free radicals in the reaction medium. This typically results in an increased polymerization rate and thus a higher conversion yield within a given time ekb.egatlantis-press.com. However, a higher radical concentration can also lead to increased termination events (where two growing polymer chains combine or disproportionate), resulting in shorter polymer chains and consequently a decrease in the average molecular weight of the PAN ekb.egatlantis-press.com. Conversely, lower initiator concentrations tend to yield polymers with higher molecular weights but may require longer reaction times to achieve high conversion ekb.eg.

An example of the effect of initiator concentration on conversion and molecular weight is illustrated by research findings:

| APS Concentration (g/L) | Conversion Yield (%) | Molecular Weight (Mv) |

| Low | Low | High |

| Increasing | Increasing | Decreasing |

| High | High | Low |

Note: This table represents a general trend observed in research and specific values depend on other reaction conditions like temperature, monomer concentration, and reaction time. ekb.egatlantis-press.com

Detailed research has shown that the conversion rate increases with increasing initiator concentration, while the molecular weight decreases ekb.eg. There might be an optimal initiator concentration that balances a high conversion yield with a favorable molecular weight ekb.eg.

Chain transfer agents (CTAs) are compounds added to the polymerization system to regulate the molecular weight of the polymer. CTAs participate in a chain transfer reaction, where a growing polymer radical abstracts an atom or group from the CTA molecule. This terminates the growth of the current polymer chain but generates a new radical from the CTA, which can then initiate the polymerization of a new monomer molecule mdpi.comresearchgate.net.

In aqueous precipitation polymerization of acrylonitrile, the reaction does not occur solely in the continuous aqueous phase. Acrylonitrile monomer has limited solubility in water, and as polymerization proceeds, the growing PAN chains become insoluble and precipitate, forming discrete polymer particles alfa-chemistry.comresearchgate.net. This precipitation marks a significant transition in the reaction site dynamics.

Ammonium Persulfate (APS) and Redox Initiating Systems

Crystallinity Evolution during Aqueous Precipitation Polymerization

Aqueous phase precipitation polymerization is a common method for synthesizing PAN. ekb.eg In this process, acrylonitrile monomer is polymerized in an aqueous medium where the resulting polymer is insoluble and precipitates out as particles. ekb.egtandfonline.com Studies on the crystallinity evolution during aqueous precipitation polymerization indicate that the crystallinity of the product initially increases, then decreases, and eventually stabilizes as the polymerization progresses. tandfonline.com The rapid nucleation and growth of PAN on pre-existing polymer crystals, driven by the poor solubility of PAN in the reaction solvent, contribute to the branching of lamellae structures within the particles. osti.govacs.org The kinetics of crystallization from solvent evaporation, along with thermodynamics, determine the crystal structure and morphology of the polymer. wiley-vch.de X-ray diffraction (XRD) analysis has shown that the crystallinity of PAN prepared by aqueous phase precipitation polymerization can decrease with increasing molecular weight. ekb.eg

Solution Polymerization of Acrylonitrile

Solution polymerization involves dissolving the acrylonitrile monomer in a non-reactive solvent containing a catalyst or initiator. wikipedia.org The polymer formed is typically soluble in the chosen solvent. wikipedia.org This method is industrially important, especially for producing PAN used in carbon fiber manufacturing, as the polymer solution can be directly spun into fibers, eliminating intermediate steps like filtration and drying required in suspension polymerization. igtpan.com Solvents commonly used include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and aqueous solutions of inorganic salts like sodium thiocyanate (B1210189) or zinc chloride. wikipedia.orgigtpan.com

Homogeneous Solution Polymerization in Mixed Solvents (e.g., Water/DMSO)

Homogeneous solution polymerization of acrylonitrile can be carried out in mixed solvents such as water/DMSO. wikipedia.org In this method, both the monomer and the resulting polymer remain dissolved in the solvent system throughout the reaction, leading to a homogeneous reaction mixture. wikipedia.org

Kinetic Laws and Reaction Rate Equations in Solution Polymerization

The kinetics of acrylonitrile solution polymerization are influenced by various factors, including the initiator system and monomer concentration. Studies have investigated the reaction rate equations for different initiation systems. For instance, in aqueous phase precipitation polymerization initiated by ammonium persulfate (APS), the apparent kinetic equation for the polymerization rate (Rp) has been determined to be proportional to the monomer concentration raised to the power of 1.706 and the initiator concentration (ammonium persulfate) raised to the power of 0.704. tandfonline.com In another study using a Ce(IV)-sucrose redox system in aqueous sulfuric acid, the rate of polymerization was found to be proportional to the monomer concentration raised to the power of 1.0 and the Ce(IV) concentration raised to the power of 0.8. researchgate.net The polymerization rate in aqueous latex polymerization using potassium persulphate as initiator was found to be first order in monomer concentration and of order 0.5 in initiator concentration. rsc.org

Influence of Monomer and Initiator Concentration on Conversion Rate

The concentrations of both monomer and initiator significantly impact the conversion rate in acrylonitrile polymerization. Increasing the monomer concentration generally leads to an increase in the polymerization rate and conversion yield, as it increases the availability of monomer molecules for the propagation step. ekb.egresearchgate.net However, at very high monomer concentrations, the rate might decrease due to increased viscosity of the medium. researchgate.net

The effect of initiator concentration on conversion rate shows a different trend depending on the specific polymerization method and conditions. In aqueous phase precipitation polymerization using ammonium persulfate, increasing the initiator concentration increases the conversion yield. ekb.egekb.eg This is attributed to the generation of more radicals, leading to more propagated chains. ekb.eg Conversely, increasing initiator concentration can lead to a decrease in the molecular weight of the polymer. ekb.egekb.egtandfonline.com This is because a higher concentration of radicals can result in faster chain termination. ekb.egtandfonline.com

Data illustrating the effect of initiator concentration on conversion yield in precipitation polymerization is available. For example, a study using potassium persulfate as the initiator in the precipitation polymerization of acrylonitrile with methyl methacrylate (B99206) showed that increasing the initiator concentration increased the conversion yield. researchgate.net

Effect of Co-monomer Content on Polymerization Rate

The inclusion of co-monomers in acrylonitrile polymerization can influence the polymerization rate and the properties of the resulting copolymer. The effect depends on the nature and concentration of the co-monomer. For instance, in the copolymerization of acrylonitrile with acrylic acid, the presence of acrylic acid can affect the polymerization rate and the thermal properties of the copolymer. nih.gov Studies on the copolymerization of acrylonitrile with n-butyl acrylate (B77674) have shown that a higher fraction of acrylonitrile tends to result in a higher conversion rate. mdpi.com The propagation rate constant of acrylonitrile is significantly higher than that of n-butyl acrylate, contributing to the increased polymerization rate with higher acrylonitrile content. mdpi.com In batch copolymerization of acrylonitrile with low amounts of acrylamide (B121943) in DMSO solution, the content of acrylamide in the monomer feed has a negligible effect on the copolymerization kinetics. mdpi.com

Suspension Polymerization for Industrial this compound Production

Suspension polymerization is the predominant method used for the industrial production of this compound, particularly for manufacturing acrylic fibers. igtpan.comigtpan.comportfolio-pplus.com This method involves dispersing the acrylonitrile monomer in an aqueous medium as droplets, stabilized by suspending agents. igtpan.comtandfonline.com The polymerization occurs within these monomer droplets. google.com

A common redox initiation system used in suspension polymerization of acrylonitrile is based on persulfate ions, ferric iron, and bisulfite ions, typically at a pH between 2 and 3.5. igtpan.comportfolio-pplus.com The initiation stage involves the formation of free radicals through the oxidation of ferrous ions by persulfate and the reduction of ferric ions by bisulfite. igtpan.com These radicals initiate chain growth by reacting with acrylonitrile monomer dissolved in water. igtpan.com Bisulfite ions also act as a chain transfer agent, helping to control the molecular weight of the polymer without significantly altering the polymerization rate. igtpan.com

The process typically involves preparing a mixture of acrylonitrile, water, and co-monomer (if used) in a pre-mix tank, which is then transferred to a polymerization reactor. igtpan.comportfolio-pplus.com The reaction is exothermic, and the reactor is cooled to maintain a constant temperature, usually between 55 and 60°C. portfolio-pplus.com The aqueous slurry containing the polymer particles is continuously stirred. portfolio-pplus.com After polymerization, the unreacted monomers are recovered, and the polymer slurry is processed through washing and filtration to remove water, dissolved salts, and residual impurities. igtpan.comportfolio-pplus.com The wet polymer mass is then dried to obtain the final PAN powder or pellets. igtpan.comportfolio-pplus.com

Suspension polymerization allows for the production of high molecular weight PAN, which is desirable for applications like carbon fiber precursors. google.com Maintaining an acrylonitrile concentration higher than 9 weight percent in the polymerization system and controlling the stirring effect are important factors for producing high molecular weight polymer with uniform particle diameters. google.com

Emulsion Polymerization and Microsphere Synthesis

Emulsion polymerization is a widely utilized technique for producing polymer microspheres, offering advantages such as enhanced heat transfer and the ability to achieve high molecular weights at high reaction rates. mdpi.com This method typically involves the polymerization of a water-insoluble monomer emulsified in water using a surfactant and initiated by a water-soluble initiator. acs.org The reaction occurs in nanometer-sized particles created in situ, where the compartmentalization of propagating chains suppresses termination, leading to higher molecular weights. acs.org

This compound microspheres can be synthesized via emulsion polymerization methods, including conventional and soapless techniques. tandfonline.comscientific.netscientific.net These microspheres have potential applications in areas such as cathode materials and CO2 adsorbents after activation. researchgate.net

Soapless Emulsion Polymerization of Acrylonitrile

Soapless emulsion polymerization is a variant of emulsion polymerization conducted without the addition of conventional surfactants. scientific.netresearchgate.net This method has been successfully employed for the synthesis of PAN microspheres in water. scientific.netscientific.netresearchgate.net In this process, water-soluble initiators, such as potassium persulfate (KPS), decompose in the aqueous phase to generate free radicals. scientific.netmdpi.com These radicals initiate the polymerization of acrylonitrile monomers dissolved in the aqueous phase, forming water-soluble oligomeric radicals. mdpi.com As these oligomers grow and become sufficiently hydrophobic, they can aggregate to form primary particles, which then continue to grow by the addition of monomer and radicals from the aqueous phase. The stability of the resulting microspheres is maintained without the need for an added emulsifier.

Research has shown that soapless emulsion polymerization initiated by KPS in water can produce PAN microspheres with good dispersion and narrow size distribution. scientific.net The reaction tends to reach completion within approximately 6 hours using this method. scientific.net

Influence of Monomer and Initiator Concentration on Microsphere Diameter

The concentrations of monomer and initiator play a significant role in controlling the characteristics of PAN microspheres synthesized by soapless emulsion polymerization. Studies have investigated these effects on both the conversion of acrylonitrile and the diameter of the resulting microspheres. scientific.netscientific.netresearchgate.net

Generally, increasing the concentration of the monomer (acrylonitrile) leads to an increase in the diameter of the PAN microspheres. scientific.netscientific.netresearchgate.net This is attributed to the increased amount of monomer available at each active reaction site, resulting in the growth of larger polymer particles. scientific.net Conversely, an increase in monomer concentration can lead to a decrease in the conversion of acrylonitrile. scientific.netresearchgate.net

The concentration of the initiator also influences microsphere diameter and monomer conversion. Increasing the initiator concentration generally leads to an increase in both the conversion of acrylonitrile and the diameter of the PAN microspheres. scientific.netscientific.netresearchgate.net A higher initiator concentration results in the formation of more radicals, which can increase the polymerization rate and the concentration of polymeric micelles, leading to larger microspheres. scientific.net However, increasing initiator concentration can also lead to lower molecular weight polymers due to faster chain termination. ekb.eg

Data from studies on soapless emulsion polymerization of acrylonitrile illustrate these trends. For instance, increasing monomer concentration from 5% to 20% can lead to an increase in microsphere diameter from approximately 131 nm to 514 nm. scientific.net The highest reported conversion of acrylonitrile using this method is around 60%, with achievable microsphere diameters ranging from approximately 140 to 500 nm. scientific.netresearchgate.net

Here is a sample data table illustrating the influence of monomer concentration on PAN microsphere diameter based on research findings:

| Monomer Concentration (%) | Average Microsphere Diameter (nm) |

| 5 | 131 |

| 10 | ~200-300 |

| 15 | ~300-400 |

| 20 | 514 |

Bulk Polymerization of Acrylonitrile

Bulk polymerization involves the polymerization of a monomer in the absence of a solvent or dispersant. For acrylonitrile, bulk polymerization is considered a precipitation polymerization because this compound is insoluble in its own monomer. mcmaster.cagoogle.com This heterogeneity presents challenges, as the polymer precipitates during the reaction. mcmaster.ca

In bulk polymerization of acrylonitrile, the cathode can become heavily coated with the insoluble polymer mass during electrochemical initiation. ajrconline.org The polymer yield can increase with increasing impressed current levels in electrochemical bulk polymerization. ajrconline.org However, the molecular weights of the resulting polymers tend to decrease with increasing current levels, as this leads to the formation of more initiating species and consequently more growing polymer chains, resulting in faster chain termination. ajrconline.org

High average molecular weights (around 10^5) can be obtained through electrochemical bulk polymerization of acrylonitrile. ajrconline.org The mechanism is typically anionic, where the monomer is directly reduced at the cathode to generate radical anions that initiate polymerization. ajrconline.org Chain growth occurs through monoanion and/or dianion propagation. ajrconline.org Termination is thought to occur via residual impurities or products generated during electrolysis. ajrconline.org

One significant challenge in the bulk polymerization of acrylonitrile is the potential for the reaction to become auto-catalytic under certain conditions. google.com This can lead to a loss of control and potentially hazardous situations due to the rapid development of hot spots. google.com This self-catalytic behavior is attributed to the gel effect, where the precipitated polymer traps macroradicals, reducing the termination rate. google.com The extent of the gel effect is influenced by the degree of polymer swelling in the reaction medium. google.com Stirring the mixture becomes increasingly difficult as the polymerization progresses due to the thickening of the medium from monomer adsorption into the polymer. google.com

To mitigate issues and improve control in bulk polymerization, approaches such as carrying out the polymerization in the presence of a mercapto compound and a basic nitrogen-containing compound have been investigated. google.com

Advanced Polymerization Techniques for Controlled this compound Architectures

Controlled radical polymerization (CRP) techniques offer enhanced control over molecular weight, dispersity, and polymer architecture compared to conventional free radical polymerization. Reversible Deactivation Radical Polymerization (RDRP) methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have shown promise in synthesizing PAN with better-defined properties. nih.govnih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile RDRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization through a reversible chain-transfer process. wikipedia.orgsigmaaldrich.com This allows for control over the molecular weight and dispersity of the synthesized polymer. wikipedia.orgsigmaaldrich.com RAFT polymerization can be applied to a wide range of monomers, including acrylonitrile, and can be conducted under various conditions such as bulk, solution, emulsion, and suspension polymerization. wikipedia.orgsigmaaldrich.com

The mechanism of RAFT polymerization involves several steps: initiation, pre-equilibrium, re-initiation, main equilibrium, propagation, and termination. wikipedia.org The key to control lies in the rapid reversible transfer of the thiocarbonylthio group between dormant polymer chains (macroRAFT agents) and propagating radicals. acs.org This dynamic exchange ensures that all polymer chains have a similar probability of growing, leading to polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

RAFT polymerization of acrylonitrile has been explored to obtain well-defined PAN with controlled molecular weight and narrow dispersity, which is particularly important for applications like carbon fiber production. nih.govnih.govescholarship.org Challenges exist in achieving good control due to the high reactivity of acrylonitrile and the poor solubility of PAN. nih.gov However, various RAFT agents, including dithiobenzoates, trithiocarbonates, and dithiocarbamates, have been successfully used for the homopolymerization of acrylonitrile. escholarship.org

Control over Molecular Weight and Dispersity via RAFT

RAFT polymerization provides a pathway to control the molecular weight and dispersity (Mw/Mn) of this compound. The molecular weight of the resulting polymer can be predetermined by the ratio of monomer to the RAFT agent concentration. As the monomer conversion increases, the number-average molecular weight (Mn) of the polymer increases linearly, approaching the theoretical values. nih.govsci-hub.se

Dispersity, a measure of the molecular weight distribution, is typically low in well-controlled RAFT polymerizations, often below 1.4. nih.govsci-hub.seresearchgate.net Achieving low dispersity is crucial for obtaining PAN with uniform chain lengths, which can improve processing properties and the performance of derived materials like carbon fibers. nih.govresearchgate.net

Factors influencing molecular weight and dispersity control in RAFT polymerization of acrylonitrile include the structure of the RAFT agent, the concentrations of monomer, RAFT agent, and initiator, and the polymerization temperature. escholarship.orgescholarship.org Judicious selection of the RAFT agent is essential, as the R-group affects fragmentation efficiency and the Z-group modifies the reactivity of the thiocarbonylthio compound. escholarship.org

Lower polymerization temperatures have been shown to improve molecular weight control in RAFT polymerization of acrylonitrile, attributed to the reduction of side reactions. escholarship.orgescholarship.org Optimizing the radical exchange between active and dormant states through appropriate selection of the RAFT agent and initiator also contributes to enhanced control. escholarship.orgresearchgate.net

Studies have demonstrated the successful synthesis of PAN with molecular weights ranging from 3,000 to 60,000 g/mol and relatively narrow molecular weight distributions (Mw/Mn = 1.2–1.4) using RAFT in concentrated aqueous solutions. sci-hub.seacs.orgresearchgate.net Even at higher initiator loadings, molecular weights can stay close to theoretical values, and low dispersities (between 1.20 and 1.25) can be maintained for a significant portion of the reaction. sci-hub.se

Here is a sample data table illustrating the control over molecular weight and dispersity in RAFT polymerization of acrylonitrile:

| RAFT Agent | Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn |

| CPAD | AIBN | 65 | ~60 | 3,000 - 60,000 | 1.2 - 1.4 |

| CPAD | V-70 | 30 | - | 13,300 | 1.38 |

| CPDT | V-70 | 30 | - | High | < 1.4 |

Note: The values in the table are illustrative based on reported findings escholarship.orgsci-hub.seescholarship.orgacs.orgresearchgate.net. Specific values depend on the exact reaction conditions and concentrations used.

Influence of Reaction Temperature and RAFT Agent Structure

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique applicable to a wide range of monomers, including acrylonitrile sigmaaldrich.com. Achieving controlled synthesis of high molecular weight PAN with low dispersity via RAFT requires careful consideration of reaction parameters, particularly temperature and the structure of the RAFT agent escholarship.orgescholarship.org.

Lower reaction temperatures have been shown to enhance control in RAFT polymerization of acrylonitrile escholarship.orgresearchgate.net. This is attributed to the reduction of undesirable side reactions that can occur at higher temperatures, leading to better control over polymerization kinetics and molecular weight distribution escholarship.org. For instance, studies have demonstrated successful synthesis of high molecular weight PAN with narrow dispersity by conducting RAFT polymerization at lower temperatures, such as 30 °C researchgate.net.

The structure of the RAFT agent, specifically the R and Z groups in the thiocarbonylthio moiety (S=C-S), plays a critical role in mediating the polymerization by influencing the radical exchange between active and dormant species sigmaaldrich.comescholarship.org. The R-group acts as the free radical leaving group, affecting the fragmentation efficiency, while the Z-group modifies the reactivity of the thiocarbonylthio compound and the derived adduct radical escholarship.org. Judicious selection of the RAFT agent is essential for achieving successful control of acrylonitrile polymerization escholarship.org. Trithiocarbonate RAFT agents, for example, have been utilized in efforts to synthesize high molecular weight, low dispersity PAN escholarship.org. The choice of the R-group in trithiocarbonates, such as cyanoalkyl groups, can significantly impact the re-initiating ability during polymerization escholarship.org.

Aqueous Photoiniferter Polymerization

Aqueous photoiniferter (aqPI) polymerization presents a promising approach for the controlled synthesis of this compound, offering advantages such as the use of water as a solvent and the ability to achieve controlled polymerization under mild conditions nih.govacs.org. This technique utilizes a photoiniferter molecule that can initiate, transfer, and terminate polymer chains upon irradiation nih.govacs.org.

Achieving High Monomer Conversion and Molecular Weights

A significant challenge in the synthesis of high-performance carbon fibers is obtaining PAN precursors with both high molecular weights (>150,000 g/mol ) and high monomer conversions nih.gov. Traditional controlled radical polymerization methods for acrylonitrile have often suffered from low monomer conversions and struggled to achieve the required molecular weights nih.govacs.org.

Aqueous photoiniferter polymerization has demonstrated the capability to overcome these limitations, enabling the achievement of high monomer conversion and high PAN molecular weights nih.govacs.org. This approach allows for rapid, controlled polymerization, making it potentially suitable for industrial translation nih.gov. Studies have shown that aqPI polymerization can generate polymers with ultrahigh molecular weight (UHMW, Mn greater than 1 x 10^6 g/mol ) and narrow dispersities nih.govacs.org. The kinetic conditions necessary for achieving UHMW polymers include a high rate of propagation and a low rate of irreversible termination, conditions that can be supported by an aqueous reaction medium nih.govacs.org. For example, aqPI polymerization of acrylonitrile in a 60 wt % aqueous ZnCl2 solution has shown accelerated kinetics and the ability to routinely achieve UHMW polymers acs.org.

Kinetics and Dispersity Control in Photoiniferter Polymerization

Aqueous photoiniferter polymerization of acrylonitrile offers enhanced control over polymerization kinetics and polymer dispersity compared to traditional methods nih.govacs.org. The photoiniferter approach limits background initiation events that lead to the formation of low molecular weight chains and premature termination, which are often present in traditional RAFT polymerizations initiated exogenously acs.org.

The kinetics of aqPI polymerization can be significantly faster than traditional methods acs.org. Pseudo-first-order kinetic plots that are nearly linear indicate that a relatively constant radical concentration is maintained throughout the photoiniferter process, even up to high monomer conversions, suggesting that chain-end fidelity is preserved acs.org.

Control over dispersity (Đ) is crucial for obtaining PAN with properties suitable for carbon fiber production, as narrow dispersity (Đ < 1.1) can improve solution viscosity and processing windows nih.gov. Aqueous photoiniferter polymerization has been shown to provide narrow molecular weight distributions (low Mw/Mn) acs.org. The linear increase in molecular weight with monomer conversion, coupled with narrow molecular weight distributions, is indicative of a controlled polymerization process acs.org.

For example, research on aqPI polymerization of AN at 27 °C in 60 wt % ZnCl2 has shown well-controlled kinetics and the ability to achieve high molecular weight PAN with controlled dispersity acs.org. The selection of a suitable photoiniferter, such as 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CCPA), with enhanced solubility in the aqueous medium, contributes to the effectiveness of the process acs.org.

Template Polymerization for Tacticity Control